
1-(5-Methyl-3-pyrazolylcarbonyl)-2-isopropylhydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Biological Studies
Synthetic Methodologies : Pyrazole derivatives, such as "1-(5-Methyl-3-pyrazolylcarbonyl)-2-isopropylhydrazine," are synthesized through various chemical reactions, including the cyclocondensation of ethyl acetoacetate with hydrazine hydrate and different aldehydes or ketones. These methods offer green, solvent-free conditions, highlighting the importance of sustainable chemistry practices in the development of pyrazole compounds (Al-Matar et al., 2010), (Zolfigol et al., 2013).
Antimicrobial and Antiviral Activities : Several studies have evaluated the antimicrobial and antiviral properties of pyrazole derivatives, indicating their potential as therapeutic agents. For instance, compounds synthesized from pyrazole nuclei have been screened against various cell cultures for antimicrobial and antiviral testing, showing promising results (Joshi et al., 2010).
Antitumor Activities : Research has also been conducted on the antitumor properties of pyrazole derivatives, with some compounds exhibiting significant activities against human leukemia cells. This suggests the potential use of these compounds in cancer therapy (Zsoldos-Mády et al., 2006).
Structural and Theoretical Investigations
Molecular Structure Analysis : Detailed structural and spectral studies on pyrazole derivatives provide insight into their chemical properties and reactivity. For example, investigations into the molecular structure of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid through experimental and theoretical methods have helped elucidate its chemical behavior and potential interactions in biological systems (Viveka et al., 2016).
Catalytic Applications : The use of 1-methylimidazolium trinitromethanide as a nano ionic liquid catalyst for the synthesis of pyrazole derivatives underlines the role of catalysis in enhancing the efficiency and selectivity of chemical reactions. This approach aligns with the principles of green chemistry, aiming to reduce environmental impact (Zolfigol et al., 2015).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(5-Methyl-3-pyrazolylcarbonyl)-2-isopropylhydrazine involves the reaction of 5-methyl-3-pyrazolecarboxylic acid with isopropylhydrazine in the presence of a coupling agent such as EDC or DCC. The resulting intermediate is then treated with acetic anhydride to form the final product.", "Starting Materials": [ "5-methyl-3-pyrazolecarboxylic acid", "isopropylhydrazine", "EDC or DCC", "acetic anhydride" ], "Reaction": [ "Step 1: React 5-methyl-3-pyrazolecarboxylic acid with EDC or DCC and isopropylhydrazine in a suitable solvent such as DMF or DMSO.", "Step 2: Allow the reaction mixture to stir at room temperature for several hours until completion.", "Step 3: Quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.", "Step 5: Treat the resulting intermediate with acetic anhydride in the presence of a base such as pyridine or triethylamine.", "Step 6: Purify the final product by column chromatography or recrystallization." ] } | |
Número CAS |
6736-44-3 |
Fórmula molecular |
C8H14N4O |
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
5-methyl-N'-propan-2-yl-3H-pyrazole-3-carbohydrazide |
InChI |
InChI=1S/C8H14N4O/c1-5(2)9-12-8(13)7-4-6(3)10-11-7/h4-5,7,9H,1-3H3,(H,12,13) |
Clave InChI |
AKKYYGMQUOASSM-UHFFFAOYSA-N |
SMILES |
CC1=CC(N=N1)C(=O)NNC(C)C |
SMILES canónico |
CC1=CC(N=N1)C(=O)NNC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




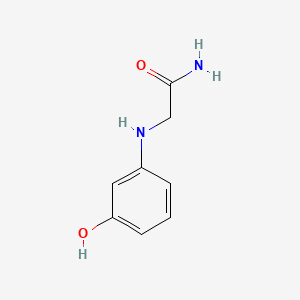
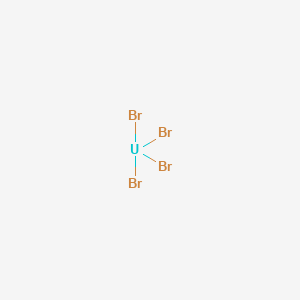
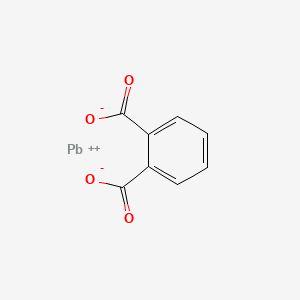

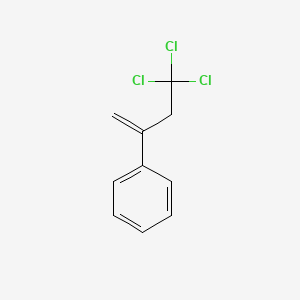
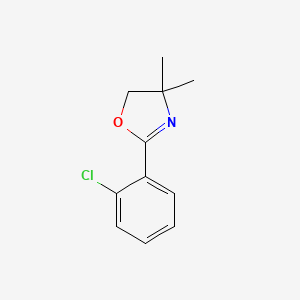

![2-[(4-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B1617708.png)
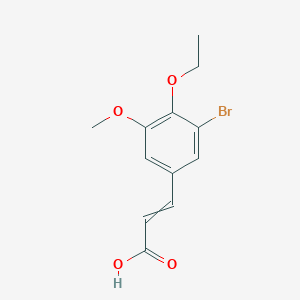
![1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B1617712.png)
![6-Bromo-benzo[cd]indol-2(1h)-one](/img/structure/B1617713.png)

![2-[(3-Bromo-4-methoxyphenyl)methylidene]propanedinitrile](/img/structure/B1617716.png)